methyl 2-(1H-imidazol-5-yl)acetate
Description
Methyl 2-(1H-imidazol-5-yl)acetate (CAS: 4200-46-8) is an imidazole-derived ester with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. Its SMILES code, O=C(OC)CC1=CN=CN1, highlights the ester group (-O-CO-O-) linked to a methylene bridge and a 1H-imidazol-5-yl ring. Key properties include:
Properties
IUPAC Name |
methyl 2-(1H-imidazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)2-5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURCXTFZSFUUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553063 | |
| Record name | Methyl (1H-imidazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4200-46-8 | |
| Record name | Methyl (1H-imidazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 2-(1H-imidazol-5-yl)acetate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety. Imidazole derivatives are known for their broad range of chemical and biological properties. .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
Methyl 2-(1H-imidazol-5-yl)acetate is a compound that belongs to the class of imidazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
1. Overview of Imidazole Derivatives
Imidazole derivatives, including this compound, are characterized by their five-membered heterocyclic structure containing nitrogen atoms. These compounds have been extensively studied due to their potential therapeutic applications in various fields, including antibacterial , antifungal , antitumor , and anti-inflammatory activities .
2.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that imidazole derivatives can effectively combat a range of pathogens:
- Antibacterial : The compound demonstrates activity against both gram-positive and gram-negative bacteria. It has been noted that certain substitutions on the imidazole ring enhance its antibacterial efficacy .
- Antifungal : Research indicates that this compound can inhibit the growth of various fungi, including Candida species, which are notorious for causing opportunistic infections .
2.2 Antitumor Activity
Imidazole derivatives have shown promise in cancer therapy. This compound has been evaluated for its cytotoxic effects on tumor cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism in cancer cells .
2.3 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in various studies. The compound appears to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes involved in microbial metabolism and inflammatory responses.
- Receptor Interaction : The compound may also interact with various receptors, influencing signaling pathways that regulate cell growth and immune responses .
4. Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
5. Conclusion
This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Continued research into its mechanisms of action and structure-activity relationships will be essential for developing new therapeutic agents based on this compound.
This comprehensive understanding underscores the potential for this compound to contribute significantly to drug development efforts aimed at addressing various diseases, particularly those caused by resistant pathogens or involving inflammatory processes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural motifs with methyl 2-(1H-imidazol-5-yl)acetate but differ in substituents, regiochemistry, or functional groups:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
